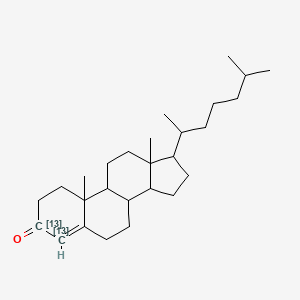
4-Cholesten-3-one-3,4-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cholesten-3-one-3,4-13C2 is a labeled compound used in various scientific research applications. It is a derivative of 4-cholesten-3-one, which is an intermediate oxidation product of cholesterol. The labeling with carbon-13 isotopes at positions 3 and 4 allows for detailed studies in metabolic pathways and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cholesten-3-one-3,4-13C2 involves several steps. Initially, 4-cholesten-3-one is reacted with phenyl acetate-1,2-13C2. The reaction proceeds through a ring-opening oxidation using potassium permanganate and sodium periodate as oxidants. This forms a carboxylic acid intermediate, which is then subjected to acetylation under heat and reflux in the presence of nitrogen protection. The final product is obtained through a series of reactions including carbon ring reconstruction, esterification, and reduction .
Industrial Production Methods
Industrial production of this compound can be scaled up using an enzymatic reaction system. Cholesterol oxidase from Rhodococcus sp. is used in an aqueous/organic biphasic system to produce high-purity 4-cholesten-3-one. This method simplifies the production process and ensures high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cholesten-3-one-3,4-13C2 undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate and sodium periodate are commonly used as oxidants.
Reduction: Sodium hydride is used as a catalyst in reduction reactions.
Substitution: Phenyl acetate-1,2-13C2 is used in acetylation reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acid intermediates, acetylation labeled intermediates, and the final this compound compound .
Scientific Research Applications
4-Cholesten-3-one-3,4-13C2 is widely used in scientific research due to its labeled carbon isotopes. It serves as a stable isotope internal standard reagent for clinical mass spectrometry and biomedical research. It is also used in the synthesis of steroid hormones and as a raw material for test kits in clinical mass spectrometry disease detection . Additionally, it has shown promising antitumor activity by altering lipid metabolism in cancer cells .
Mechanism of Action
4-Cholesten-3-one-3,4-13C2 exerts its effects by altering lipid metabolism. It decreases the expression of enzymes involved in lipogenesis and increases the expression of cholesterol transporters such as ABCG1 and ABCA1. This disruption of lipid metabolism leads to decreased cell viability and migration in cancer cells. It also affects membrane raft integrity and cell migration capacity .
Comparison with Similar Compounds
Similar Compounds
Cholestenone (4-Cholesten-3-one): An intermediate oxidation product of cholesterol, primarily metabolized in the liver.
Cholest-4-en-3-one: Used in the synthesis of steroid drugs and has applications against obesity and liver disease.
Uniqueness
4-Cholesten-3-one-3,4-13C2 is unique due to its carbon-13 labeling, which allows for detailed metabolic studies and molecular interactions. This labeling provides a distinct advantage in research applications, making it a valuable tool in clinical and biomedical research .
Properties
Molecular Formula |
C27H44O |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/i17+1,21+1 |
InChI Key |
NYOXRYYXRWJDKP-PFEFXIQASA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=[13CH][13C](=O)CCC34C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride](/img/structure/B12313304.png)
![methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate](/img/structure/B12313305.png)
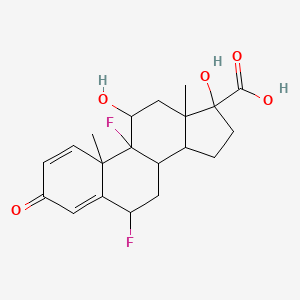
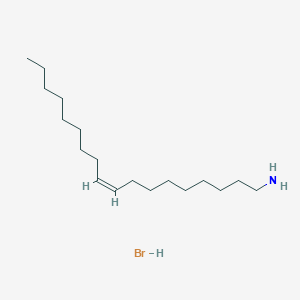
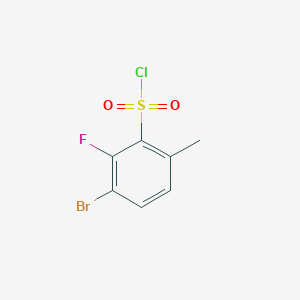
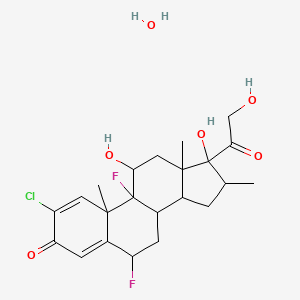


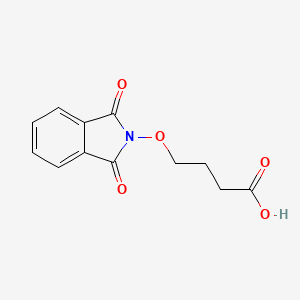
![rac-tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate, cis](/img/structure/B12313352.png)
![8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene](/img/structure/B12313358.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B12313370.png)
![4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid](/img/structure/B12313378.png)
